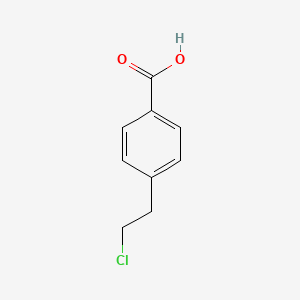
Betaine phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Betaine Phosphate is an organic molecule, a derivative of the amino acid glycine, with the amino group being trimethylated . It is found in many microorganisms, including bacteria, archaea, and fungi . It is widely utilized by many microorganisms as a functional chemical due to its particular functions . It is a white crystal or crystalline powder that is soluble in water .
Synthesis Analysis
Microorganisms have evolved different metabolic pathways for the biosynthesis and catabolism of betaine . Humans either obtain betaine by food intake or synthesize it through choline oxidation . In microorganisms, betaine can act as a stress protectant or methyl donor for the biosynthesis of structurally complex compounds .
Molecular Structure Analysis
The structure of betaine is that of the amino acid glycine, with the difference being that the amino group is trimethylated . It is a neutral methyl derivative of glycine with a positively charged tri-methylammonium group and a negatively charged carboxyl group .
Chemical Reactions Analysis
Betaine acts as a methyl donor during DNA methylation, resulting in a crucial organic molecule for biological processes of major importance for cell function . It contributes to the stabilization of proteins as well as DNA structure, indirectly, namely through its direct interactions with water molecules close to the hydration shell of proteins and DNA .
Physical And Chemical Properties Analysis
Betaine is an organic molecule with zwitterionic characteristics and high solubility . It belongs to the general family of osmolytes, as it plays an osmoprotective role during osmotic stress environmental conditions in bacterial, plant, and human cells .
Scientific Research Applications
Phase Transitions and Dielectric Properties
Betaine phosphate has been extensively studied for its unique phase transitions and dielectric properties. Researchers Hara, Umeda, Ishibashi, and Suzuki (1989) investigated successive phase transitions in this compound, focusing on the temperature and pressure dependence of dielectric constants and Raman spectra. They confirmed two low-temperature transitions and interpreted the phase sequence using a Landau-type thermodynamic potential (Hara et al., 1989). Albers, Klöpperpieper, Rother, and Ehses (1982) studied the transition to an antiferroelectric phase in this compound, revealing its double hysteresis loop and small critical field (Albers et al., 1982).
Betaine Supplementation in Fermentation
Betaine's role as a stress protectant and methyl donor in the biosynthesis of complex compounds was investigated by Su et al. (2018). They studied betaine supplementation in l-threonine fed-batch fermentation by Escherichia coli, demonstrating improved l-threonine production and glucose conversion (Su et al., 2018).
Antiferroelectricity Research
The antiferroelectric properties of this compound were further explored in studies by Schildkamp and Spilker (1984), who described the structural and antiferroelectric phase transitions in detail (Schildkamp & Spilker, 1984). Yasuda and Konda (1994) investigated the dielectric relaxation time under varying electric fields, observing a critical electric field that induces a transition to the ferroelectric phase (Yasuda & Konda, 1994).
Crystal Structure Analysis
In the realm of crystallography, Yoshida, Mashiyama, and Mochida (2001) focused on the low-temperature phase of this compound, determining the crystal structure through X-ray diffraction at 20 K. Their findings highlighted the order of protons (hydrogen atoms) between neighboring phosphate tetrahedrons (Yoshida et al., 2001).
Biotechnological Applications
Betaine's role in microorganism biotechnology was reviewed by Zou et al. (2016), who summarized the transport, synthesis, catabolism, and functions of betaine in microorganisms. They highlighted betaine’s potential for applications in microbial biotechnology, including fermentation processes (Zou et al., 2016).
Capillary Electrophoresis in Plant Analysis
Nishimura et al. (2001) developed a method using capillary electrophoresis for the simultaneous determination of betaines in plants, an essential advancement for analyzing osmotic regulation in plants (Nishimura et al., 2001).
Hepatoprotective Effects
Heidari et al. (2018) investigated betaine's hepatoprotective effects, focusing on its antioxidative properties and regulation of mitochondrial function in models of hepatic injury. Their findings suggest betaine’s potential in treating liver injuries (Heidari et al., 2018).
Mechanism of Action
Betaine’s principal role is to protect microbial cells against drought, osmotic stress, and temperature stress . It also plays a role in methyl group metabolism in a variety of microorganisms . Betaine supplementation can improve the performance of microbial strains used for the fermentation of lactate, ethanol, lysine, pyruvate, and vitamin B12 .
Safety and Hazards
When handling Betaine Phosphate, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact, seek immediate medical attention .
Future Directions
The global Betaine Phosphate market is projected to reach a significant value in the near future due to growing demand, technological advances, and emerging companies . There is a growing demand for this compound in various industries, such as food and beverages, pharmaceuticals, and cosmetics, due to its health benefits and versatility as a natural ingredient .
properties
CAS RN |
58823-88-4 |
|---|---|
Molecular Formula |
C5H14NO6P |
Molecular Weight |
215.14 g/mol |
IUPAC Name |
phosphoric acid;2-(trimethylazaniumyl)acetate |
InChI |
InChI=1S/C5H11NO2.H3O4P/c1-6(2,3)4-5(7)8;1-5(2,3)4/h4H2,1-3H3;(H3,1,2,3,4) |
InChI Key |
RDQMORJTLICVPR-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC(=O)O.OP(=O)(O)[O-] |
Canonical SMILES |
C[N+](C)(C)CC(=O)[O-].OP(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




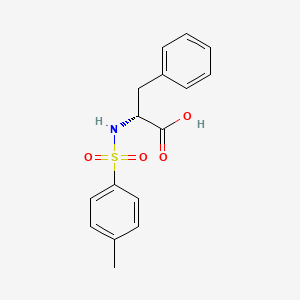
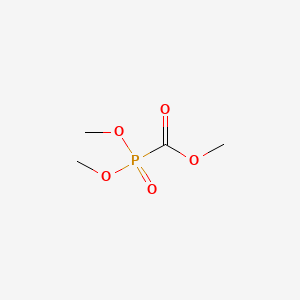
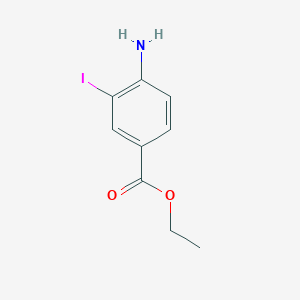

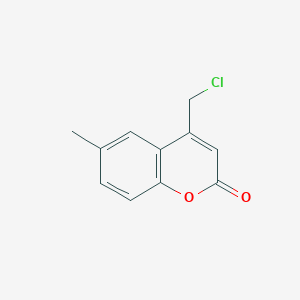

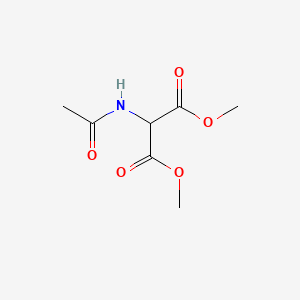


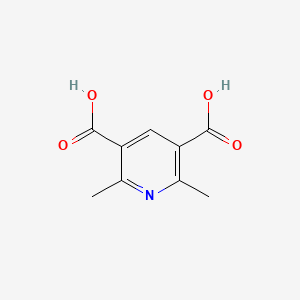
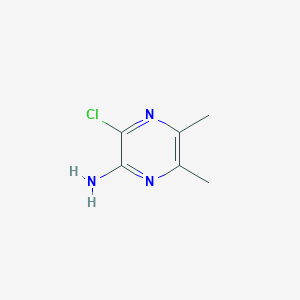
![Benzonitrile, 4-[(3,4-dihydro-1-oxo-2(1H)-naphthalenylidene)methyl]-](/img/structure/B1582310.png)
